molecular formula C11H14O3 B1585330 Ethyl 2-ethoxybenzoate CAS No. 6290-24-0

Ethyl 2-ethoxybenzoate

Cat. No. B1585330
CAS RN: 6290-24-0
M. Wt: 194.23 g/mol
InChI Key: OUZCDRGUTZLAGO-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxybenzoate, also known as 2-Ethoxybenzoic Acid Ethyl Ester , is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethoxybenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be further analyzed using various spectroscopic methods.


Physical And Chemical Properties Analysis

Ethyl 2-ethoxybenzoate is a liquid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Antiparasitic Applications

    • Ethyl 2-ethoxybenzoate has demonstrated significant potential in antiparasitic applications. For instance, derivatives like 4-amino-2-ethoxybenzoic acid have shown notable anti-coccidial activity, particularly effective against parasites that cause coccidiosis (Rogers et al., 1964).
  • Chemical Interactions and Cytotoxicity

    • Research into the interaction between 2-ethoxybenzoic acid (EBA) and eugenol has revealed insights into chemical interactions and related changes in cytotoxicity. These studies are crucial for understanding the behavior of these compounds in various chemical and biological environments (Fujisawa et al., 2003).
  • Antibacterial and Anti-Biofilm Properties

    • Ethyl 2-ethoxybenzoate and its related compounds have been found to inhibit biofilm formation of bacteria like Staphylococcus aureus. This opens up potential applications in controlling bacterial growth and enhancing the effectiveness of antibiotics (Campbell et al., 2020).
  • Use in Local Anesthetics

    • Certain homologs of benzocaine, such as ethyl 4-ethoxybenzoate, have shown use-dependent inhibition of Na+ currents, which is an essential characteristic in the development of local anesthetics (Quan et al., 1996).
  • Hypolipidemic Activity

    • Ethyl 2-ethoxybenzoate-related compounds, such as ethyl 4-benzyloxybenzoate, have demonstrated potential hypolipidemic activity. This indicates their possible use in managing lipid levels in the body (Baggaley et al., 1977).
  • As a Precursor in Chemical Synthesis

    • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, related to ethyl 2-ethoxybenzoate, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting its utility in organic synthesis (Honey et al., 2012).
  • Anticancer Activity of Derivatives

    • Derivatives from ethyl paraben, closely related to ethyl 2-ethoxybenzoate, have been synthesized and shown to exhibit anticancer activity. These findings provide a foundation for developing new cancer therapies (Han et al., 2020).
  • Environmental Impact and Degradation

    • Studies on the photodegradation of parabens, including ethyl paraben derivatives, provide critical insights into their environmental behavior, degradation pathways, and potential impact on ecosystems (Gmurek et al., 2015).
  • Antimicrobial and Antioxidant Properties

    • Novel compounds synthesized from ethyl 2-ethoxybenzoate have been tested for their antimicrobial and antioxidant activities. These properties are significant for pharmaceutical and biotechnological applications (Raghavendra et al., 2016).
  • Inhibition of Fungal Growth

    • Derivatives of benzoic acid, including ethyl benzoate, have been studied for their effects on inhibiting the growth of fungi like Aspergillus, indicating their potential as fungicides (Chipley & Uraih, 1980).

Safety And Hazards

Ethyl 2-ethoxybenzoate should be handled with care. Direct contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should also be avoided . It is recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

ethyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCDRGUTZLAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278183
Record name Ethyl 2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxybenzoate

CAS RN

6290-24-0
Record name Benzoic acid, 2-ethoxy-, ethyl ester
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Record name NSC 6584
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Record name 6290-24-0
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Record name Ethyl 2-ethoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-ethoxy-, ethyl ester
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Synthesis routes and methods

Procedure details

To a stirred solution of Salicylic acid (50 g, 143 mmol) in acetone (300 mL) was added anhydrous powdered potassium carbonate (80 g, 580 mmol). Diethyl sulfate (44.25 g, 290 mmol) was added in portions for about 10 min at room temperature. After the addition was complete, the solution was heated to reflux temperature on a water bath and maintained for 3 h. The solution was cooled to room temperature and then concentrated under reduced pressure. Distilled water (200 mL) was added to the reaction mixture, which was then extracted with ethyl acetate (200 mL). The organic layer was washed with distilled water (2×200 mL), dried over anhydrous sodium sulfate, and concentrated to yield the title Ethyl 2-Ethoxy-benzoate (45 g, 80%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
44.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YI Ryabukhin, VV Mezheritskii, VD Karpenko… - Chemistry of …, 1975 - Springer
… Analysis of the chromatogram of the reaction products enabled us to detect ethyl 2-ethoxybenzoate, which is formed in 9% yield in the alkylation of salicylic acid ester under the reaction …
Number of citations: 1 link.springer.com
MN Ahmed, K Ahmad, KA Yasin, T Farooq… - New Journal of …, 2019 - pubs.rsc.org
Owing to their wide occurrence in nature and immense applications in various fields, the synthesis of aryl alkyl ethers has remained a focus of interest. In contrast to the conventional/…
Number of citations: 7 pubs.rsc.org
O Prusek, F Bureš, O Pytela - Collection of Czechoslovak …, 2009 - cccc.uochb.cas.cz
α-Methylstyrene and nine ortho-substituted analogs have been synthesized and the kinetics of their acid-catalyzed hydration in aqueous solutions of sulfuric acid at 25 C have been …
Number of citations: 2 cccc.uochb.cas.cz
K Smith, GA El-Hiti, AJ Jayne, M Butters - Organic & biomolecular …, 2003 - pubs.rsc.org
… Attention was next turned to the acetylation of a deactivated aryl ether, ethyl 2-ethoxybenzoate (10). Acetic anhydride was used as the reagent in the presence of a range of …
Number of citations: 96 pubs.rsc.org

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